molecular formula C17H16N4O2 B3006190 (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415629-21-7

(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No. B3006190
CAS RN: 2415629-21-7
M. Wt: 308.341
InChI Key: JNNWOYSVGPLVIY-UHFFFAOYSA-N
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Description

The closest compounds I found are “(3-methoxynaphthalen-2-yl)(methyl)sulfane” and “(3-Methoxynaphthalen-2-yl)boronic acid”. The former has a molecular weight of 204.29 and the latter has a molecular weight of 202.02 . Both compounds are solid in physical form .


Molecular Structure Analysis

The InChI code for “(3-methoxynaphthalen-2-yl)(methyl)sulfane” is 1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 . The InChI code for “(3-Methoxynaphthalen-2-yl)boronic acid” is 1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 .


Physical And Chemical Properties Analysis

“(3-methoxynaphthalen-2-yl)(methyl)sulfane” and “(3-Methoxynaphthalen-2-yl)boronic acid” are both solid in physical form .

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “(3-Methoxynaphthalen-2-yl)boronic acid” indicates that it has a GHS07 signal word “Warning” and the hazard statements include H302. The precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

(3-methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-16-9-13-5-3-2-4-12(13)8-15(16)17(22)20-10-14(11-20)21-18-6-7-19-21/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNWOYSVGPLVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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